![molecular formula C15H21N3O2 B500913 4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE](/img/structure/B500913.png)
4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE is a complex organic compound that features both piperidine and pyridine moieties. These heterocyclic structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a valuable subject of study in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE typically involves multi-step organic reactions. One common method includes the formation of the piperidine and pyridine rings followed by their coupling. The Suzuki–Miyaura coupling reaction is often employed for this purpose due to its mild reaction conditions and high functional group tolerance . This reaction involves the use of palladium catalysts and organoboron reagents to form carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability. These methods ensure that the compound can be produced in sufficient quantities for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine moiety and are known for their pharmacological activities.
Pyridine derivatives: These compounds share the pyridine moiety and are widely used in medicinal chemistry.
Uniqueness
4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE is unique due to its combination of piperidine and pyridine moieties, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties. This dual functionality enhances its potential as a therapeutic agent and a valuable tool in chemical research .
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35g/mol |
IUPAC Name |
morpholin-4-yl-(2-piperidin-1-ylpyridin-3-yl)methanone |
InChI |
InChI=1S/C15H21N3O2/c19-15(18-9-11-20-12-10-18)13-5-4-6-16-14(13)17-7-2-1-3-8-17/h4-6H,1-3,7-12H2 |
InChI Key |
CTHKTZGANXNSPS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=O)N3CCOCC3 |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-3a,9-dihydro-3H-pyrrolo[3,2-b][1,4]benzothiazin-2-one](/img/structure/B500830.png)
![1-benzyl-7-methyl-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B500831.png)
![1-benzyl-1,2,4,4a-tetrahydro-3H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B500832.png)
![1-benzyl-2-[3-(trifluoromethyl)benzyl]-1,2,4,4a-tetrahydro-3H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B500834.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B500835.png)
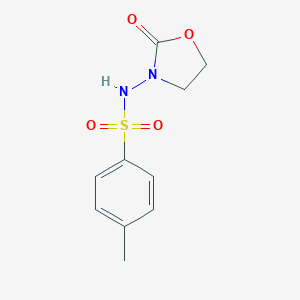
![3-[3-(Trifluoromethyl)benzyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B500840.png)
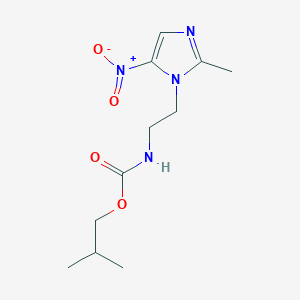
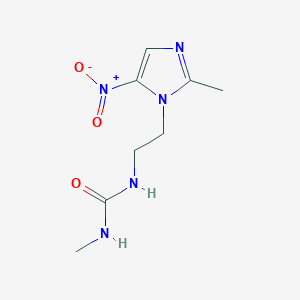
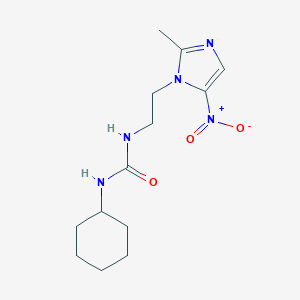
![N-(4-hydroxy-2-oxo-10H-pyrimido[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B500846.png)
![N-(3,4-dimethyl-5-isoxazolyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B500847.png)
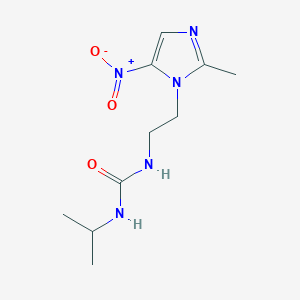
![4-hydroxy-3-methyl-10H-pyrimido[1,2-a]benzimidazol-2-one](/img/structure/B500854.png)
